![molecular formula C13H19NO B1396621 1-Benzyl-2-methylpiperidin-4-ol CAS No. 1284529-42-5](/img/structure/B1396621.png)
1-Benzyl-2-methylpiperidin-4-ol
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-methylpiperidin-4-ol can be represented by the SMILES stringOC1CCN(CC2=CC=CC=C2)C(CO)C1
. Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Reactions at the benzylic position can be either SN1 or SN2 .Physical And Chemical Properties Analysis
1-Benzyl-2-methylpiperidin-4-ol is a solid compound . It has a melting point of 83-85°C and a boiling point of 315-316°C. The water solubility for the test item 1-methylpiperidin-4-ol was determined to be 105579.95 mg/L at 30°C .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. “1-Benzyl-2-methylpiperidin-4-ol” can be used to synthesize substituted piperidines, which are present in over twenty classes of pharmaceuticals . These derivatives exhibit a wide range of biological activities and are integral in the development of new therapeutic agents.
Anticancer Applications
Certain piperidine derivatives have shown promise in anticancer research. “1-Benzyl-2-methylpiperidin-4-ol” could potentially be modified to create compounds that target specific cancer pathways or mechanisms . The structural flexibility of piperidine allows for the design of molecules that can interact with various biological targets involved in cancer progression.
Neuropharmacological Agents
The piperidine moiety is a common feature in drugs targeting neurological disorders. Derivatives of “1-Benzyl-2-methylpiperidin-4-ol” may be explored for their potential as anti-Alzheimer’s, antipsychotic, or analgesic agents . Research in this area focuses on the compound’s ability to modulate neurotransmitter systems or protect neural cells from damage.
Antimicrobial and Antiviral Agents
Piperidine derivatives are also investigated for their antimicrobial and antiviral properties. “1-Benzyl-2-methylpiperidin-4-ol” could serve as a precursor for developing new agents that combat resistant strains of bacteria or novel viruses . The goal is to exploit the compound’s structural features to disrupt microbial or viral life cycles.
Development of Antioxidants
The structure of piperidine derivatives, including “1-Benzyl-2-methylpiperidin-4-ol,” allows for antioxidant applications. These compounds can scavenge free radicals and protect cells from oxidative stress, which is beneficial in preventing various diseases and aging-related conditions .
Chemical Biology and Probe Development
In chemical biology, “1-Benzyl-2-methylpiperidin-4-ol” can be used to create probes that help understand biological processes at the molecular level . These probes can be designed to bind selectively to enzymes or receptors, providing insights into their function and aiding in the discovery of new drugs.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-2-methylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-Benzyl-2-methylpiperidin-4-ol, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand . These characteristics allow the compound to effectively bind to the CCR5 receptor and block its function.
Biochemical Pathways
By blocking the CCR5 receptor, 1-Benzyl-2-methylpiperidin-4-ol prevents the entry of HIV-1 into cells . . Therefore, the compound affects the pathway of HIV-1 entry into cells.
Result of Action
The result of the action of 1-Benzyl-2-methylpiperidin-4-ol is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This can slow the progression to AIDS and improve response to treatment .
Safety and Hazards
Future Directions
The future directions for research on piperidines, including 1-Benzyl-2-methylpiperidin-4-ol, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . There is also interest in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-benzyl-2-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQRODPQYPCQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methylpiperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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